![molecular formula C21H22N2O4 B11000308 N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine](/img/structure/B11000308.png)
N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine is a synthetic compound that combines the structural features of indole and beta-alanine. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The benzyloxy group attached to the indole ring enhances its lipophilicity, potentially affecting its biological interactions. The beta-alanine component is a naturally occurring beta amino acid, often involved in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine typically involves several key steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by a benzyloxy group using benzyl chloride in the presence of a base like sodium hydride.
Acylation with Beta-Alanine: The final step involves the acylation of the indole derivative with beta-alanine. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction of the indole ring can be achieved using reagents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The benzyloxy group can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide to replace the benzyloxy group with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, benzyl chloride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological systems. The presence of the benzyloxy group may influence its binding to proteins and other biomolecules, providing insights into the structure-activity relationships of indole-based compounds.
Medicine
In medicine, this compound may serve as a lead compound for the development of new drugs. Its indole core is a common feature in many pharmaceuticals, and modifications to its structure could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may find applications in areas such as polymer science or materials chemistry.
Mechanism of Action
The mechanism of action of N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine would depend on its specific interactions with molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially affecting signaling pathways and metabolic processes. The benzyloxy group may enhance its binding affinity to certain targets, while the beta-alanine component could influence its overall bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine: Similar structure but with the benzyloxy group at a different position on the indole ring.
N-{3-[5-(methoxy)-1H-indol-1-yl]propanoyl}-beta-alanine: Similar structure but with a methoxy group instead of a benzyloxy group.
N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-alpha-alanine: Similar structure but with alpha-alanine instead of beta-alanine.
Uniqueness
N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine is unique due to the specific positioning of the benzyloxy group and the use of beta-alanine. These structural features may confer distinct biological and chemical properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[3-(5-phenylmethoxyindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C21H22N2O4/c24-20(22-11-8-21(25)26)10-13-23-12-9-17-14-18(6-7-19(17)23)27-15-16-4-2-1-3-5-16/h1-7,9,12,14H,8,10-11,13,15H2,(H,22,24)(H,25,26) |
InChI Key |
GAMVVPPYJMSYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000227.png)
![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11000233.png)
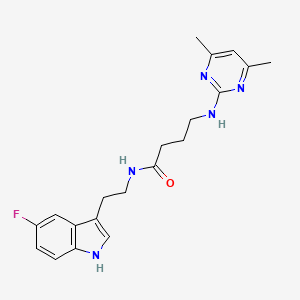
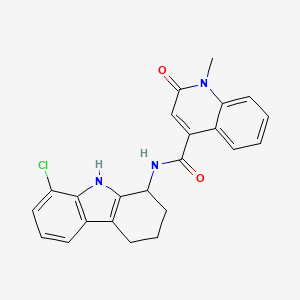
![1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B11000256.png)
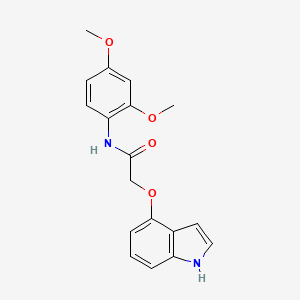
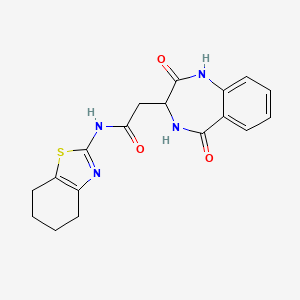
![methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000274.png)
![N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B11000277.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11000280.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11000282.png)
![N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11000293.png)
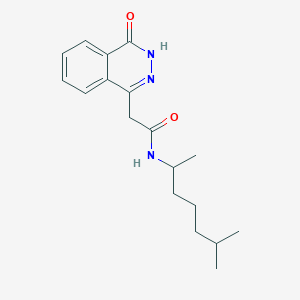
![N-[2-(pyridin-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B11000305.png)
